Binding Affinity to PYL5: AS6 vs. (+)-PAO4 and PANMe
AS6 exhibits a dissociation constant (Kd) of 0.48 μM for the PYL5 receptor, which is a key target in ABA signaling. This affinity is comparable to that of ABA itself [1]. In contrast, the conformationally restricted analog (+)-PAO4 demonstrates a higher binding affinity for PYL5, owing to an entropic advantage [2]. Additionally, 4'-modified PANs (e.g., PANMe) have been shown to bind PYLs with an affinity comparable to ABA, but their in vivo antagonistic effects differ significantly from those of AS6 [3].
| Evidence Dimension | Kd for PYL5 (μM) |
|---|---|
| Target Compound Data | 0.48 μM |
| Comparator Or Baseline | (+)-PAO4: Higher affinity (exact value not specified in abstract, but stated to bind more strongly); PANMe: Comparable to ABA (exact Kd not specified, but affinity comparable to ABA) |
| Quantified Difference | Not directly quantifiable from provided abstracts; AS6 has a defined Kd of 0.48 μM, while PAO4 is described as having a higher affinity. PANMe's affinity is comparable to ABA, but its antagonistic profile differs. |
| Conditions | In vitro binding assays using recombinant Arabidopsis PYL5 protein. |
Why This Matters
The defined Kd of 0.48 μM for PYL5 establishes AS6 as a reference antagonist for binding studies, allowing researchers to benchmark the affinity of novel PYL ligands.
- [1] Takeuchi J, Okamoto M, Akiyama T, et al. Designed abscisic acid analogs as antagonists of PYL-PP2C receptor interactions. Nat Chem Biol. 2014;10(6):477-482. doi:10.1038/nchembio.1524 View Source
- [2] Takeuchi J, Ohnishi T, Okamoto M, Todoroki Y. Conformationally restricted 3'-modified ABA analogs for controlling ABA receptors. Org Biomol Chem. 2015;13(14):4278-4288. doi:10.1039/c4ob02662d View Source
- [3] Takeuchi J, Mimura N, Okamoto M, et al. Structure-Based Chemical Design of Abscisic Acid Antagonists That Block PYL-PP2C Receptor Interactions. ACS Chem Biol. 2018;13(5):1313-1321. doi:10.1021/acschembio.8b00105 View Source
